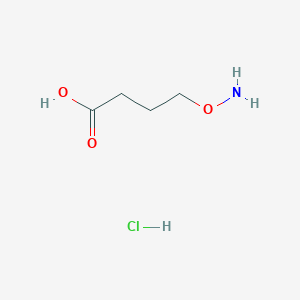

4-(Aminooxy)butanoic acid hydrochloride

Description

Historical Context of Aminooxy Acids in Chemical Biology

The exploration of aminooxy acids in chemical biology is rooted in the study of reaction mechanisms involving carbonyl compounds. A key milestone in understanding the reactivity of the aminooxy group was the observation of the "alpha effect" in the mid-20th century. This effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons. In the case of aminooxy compounds, the oxygen atom adjacent to the nitrogen significantly increases the nitrogen's reactivity towards aldehydes and ketones.

This heightened reactivity led to the development of chemoselective ligation techniques, most notably the formation of stable oxime bonds. Oxime ligation, the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone), has become a cornerstone of bioconjugation chemistry. Its efficiency and specificity under physiological conditions have made it an invaluable tool for labeling and modifying biomolecules such as proteins and peptides.

Academic Significance and Research Trajectory of 4-(Aminooxy)butanoic Acid Hydrochloride

The academic significance of this compound lies primarily in its application as a bifunctional molecule in biomedical research. While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its utility can be inferred from its structural components and the applications of closely related molecules.

One of the primary areas of interest is in proteomics , where it can be used as a chemical probe or building block. The aminooxy group allows for the attachment of this molecule to proteins or other biomolecules that have been engineered to contain a carbonyl group. The butanoic acid portion of the molecule provides a flexible spacer and can influence the molecule's interaction with biological systems.

Furthermore, due to its structural analogy to GABA, this compound is of interest in neurobiology . It is hypothesized to act as an inhibitor of GABA aminotransferase (GABA-T), an enzyme responsible for the degradation of GABA. By inhibiting GABA-T, the concentration of the inhibitory neurotransmitter GABA in the brain can be increased. This mechanism is a target for the development of treatments for neurological disorders such as epilepsy. Research on similar aminooxy-containing compounds has demonstrated their potential to modulate GABAergic neurotransmission.

The research trajectory for compounds like this compound is likely to involve its increased use in the development of more sophisticated chemical probes for proteomics and as a lead compound for the design of novel GABA-T inhibitors with improved specificity and pharmacokinetic properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminooxybutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c5-8-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRQKRFZKOHLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10785018 | |

| Record name | 4-(Aminooxy)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10785018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3106-67-0 | |

| Record name | 4-(Aminooxy)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10785018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Aminooxy Butanoic Acid Hydrochloride and Its Derivatives

Chemical Synthesis Routes for Butanoic Acid Derivatives Incorporating Aminooxy Moieties

The chemical synthesis of butanoic acid derivatives featuring an aminooxy group at the 4-position can be approached through various strategic disconnections. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 4-position of a butanoic acid precursor with a protected hydroxylamine (B1172632) equivalent, followed by deprotection.

Preparation of Substituted Propanoic and Butanoic Acid Derivatives

The synthesis of substituted butanoic acids often begins with readily available starting materials that can be elaborated to introduce the desired functionality. A prevalent strategy for introducing an aminooxy group involves the use of N-hydroxyphthalimide as a protected hydroxylamine source. This approach takes advantage of the robust nature of the phthalimide (B116566) protecting group, which can withstand a variety of reaction conditions before its clean removal.

A general synthetic route commences with a 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate. This substrate undergoes nucleophilic substitution with N-hydroxyphthalimide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This reaction yields the corresponding ethyl 4-(phthalimidooxy)butanoate. The phthalimide protecting group can then be removed by hydrazinolysis, typically using hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. Subsequent acidification yields the desired 4-(aminooxy)butanoic acid hydrochloride.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl 4-bromobutanoate, N-Hydroxyphthalimide | K₂CO₃, DMF | Ethyl 4-(phthalimidooxy)butanoate |

| 2 | Ethyl 4-(phthalimidooxy)butanoate | Hydrazine hydrate, Ethanol | 4-(Aminooxy)butanoic acid |

| 3 | 4-(Aminooxy)butanoic acid | HCl | This compound |

This table outlines a general synthetic pathway for this compound.

Derivatization Strategies at the 4-Position of Butanoic Acid

Direct derivatization at the 4-position of butanoic acid to introduce an aminooxy moiety is a key synthetic challenge. The choice of starting material and the method of introducing the nitrogen-oxygen bond are critical. As mentioned, the use of 4-halobutanoic acids is a common strategy. The reactivity of the halide (I > Br > Cl) influences the reaction conditions required for efficient substitution.

Alternative strategies might involve the reduction of a precursor containing a nitrogen-oxygen bond at the 4-position, though this is less common. The robustness of the butanoic acid backbone allows for a range of chemical transformations, but protecting group strategies for the carboxylic acid may be necessary depending on the specific reagents used in subsequent steps.

Strategies for Aminooxy-Containing Amino Acid Derivatives

The synthesis of amino acid derivatives containing an aminooxy functionality has been a significant area of research, primarily for their application in creating peptidomimetics and for bioconjugation. While the focus of this article is on 4-(aminooxy)butanoic acid, the strategies developed for other aminooxy-containing amino acids are highly relevant.

For the synthesis of α-aminooxy acids, for instance, a common precursor is an α-bromo carboxylic acid. This can be reacted with a protected hydroxylamine, such as N-hydroxyphthalimide, followed by deprotection. These α-aminooxy acids can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting peptides, containing an aminooxy group, are valuable tools for further functionalization.

Bioconjugation Techniques Utilizing the Aminooxy Functionality

The aminooxy group is a powerful tool in bioconjugation due to its chemoselective reactivity with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. This reaction, often referred to as oxime ligation, proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.

Oxime Bond Formation in Peptide and Protein Conjugates

Oxime ligation is a cornerstone of modern bioconjugation chemistry. The reaction between an aminooxy-functionalized molecule, such as a peptide containing a 4-(aminooxy)butanoyl moiety, and a carbonyl-containing target, like a protein modified to display an aldehyde or ketone, results in the formation of a stable oxime bond. This ligation is highly specific and does not interfere with other functional groups typically found in biological systems, such as amines, thiols, or carboxylates.

The rate of oxime formation can be accelerated by catalysts, with aniline (B41778) and its derivatives being particularly effective. The reaction is also pH-dependent, with optimal rates typically observed in the pH range of 4-5. The stability of the resulting oxime bond is a key advantage, as it is generally resistant to hydrolysis under physiological conditions.

| Feature | Description |

| Reactants | Aminooxy-functionalized molecule and a carbonyl-containing molecule. |

| Product | Oxime-linked conjugate. |

| Reaction Conditions | Mild, aqueous buffer (typically pH 4-5). |

| Catalysts | Aniline or aniline derivatives. |

| Advantages | High chemoselectivity, stable product, biocompatible conditions. |

This table summarizes the key features of oxime ligation for bioconjugation.

Integration into Biomimetic Foldamers and Biologically Active Macromolecules

The unique properties of the aminooxy group and the resulting oxime linkage have been exploited in the design and synthesis of biomimetic foldamers and other biologically active macromolecules. Foldamers are synthetic oligomers that mimic the secondary structures of peptides and proteins. The incorporation of aminooxy-containing building blocks can influence the folding preferences of these synthetic molecules.

For instance, α-aminooxy acids have been shown to induce helical conformations in peptidomimetic foldamers. The N-O bond within the backbone introduces a distinct stereoelectronic effect that can direct the folding of the oligomer chain.

Furthermore, the ability to form stable oxime linkages has been utilized to create complex macromolecular architectures. For example, hydrogels can be formed by crosslinking polymers functionalized with aminooxy groups with polymers containing aldehyde or ketone functionalities. These hydrogels have potential applications in tissue engineering and drug delivery due to their biocompatibility and tunable mechanical properties. The integration of aminooxy moieties into these systems provides a powerful method for creating well-defined and functional biomaterials.

Elucidation of Biochemical Mechanisms and Enzymatic Interactions

Investigation of Aminotransferase Inhibition by Aminooxybutanoic Acid Analogues

Analogues of 4-(aminooxy)butanoic acid, such as aminooxyacetic acid (AOAA), are recognized as general inhibitors of aminotransferases (also known as transaminases). nih.gov These enzymes are vital for the metabolism of amino acids, catalyzing the transfer of an amino group from an amino acid to a keto acid. The inhibitory action of aminooxy compounds stems from their reaction with the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of these enzymes. The aminooxy group forms a stable oxime with the aldehyde group of PLP, effectively sequestering the cofactor and rendering the enzyme inactive. This broad-spectrum inhibition affects numerous metabolic pathways that depend on transamination reactions.

Inhibition of Gamma-Aminobutyrate Aminotransferase (GABA-T)

Gamma-aminobutyrate aminotransferase (GABA-T), also known as 4-aminobutyrate transaminase (ABAT), is a key enzyme in the degradation of the inhibitory neurotransmitter GABA (γ-aminobutyric acid). nih.govnist.gov The inhibition of this enzyme leads to an increase in the concentration of GABA in the brain, which can correct imbalances in neurotransmission associated with conditions like epilepsy. nih.gov

Aminooxy compounds are potent inhibitors of GABA-T. frontiersin.org For instance, 4-amino-2-(substituted methyl)-2-butenoic acids, which are structurally related to GABA, have been shown to be potent competitive reversible inhibitors of GABA-T. nih.gov The mechanism of inhibition by aminooxy analogues involves the formation of a stable complex with the enzyme's PLP cofactor, preventing the breakdown of GABA. nih.govfrontiersin.org This targeted inhibition highlights the potential of aminooxy-containing molecules to modulate GABAergic neurotransmission.

Modulation of Malate-Aspartate Shuttle (MAS) Activity

The malate-aspartate shuttle (MAS) is a critical system for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria, which is essential for cellular energy production, particularly in the brain. nih.govyoutube.com Aminooxyacetic acid (AOAA), a structural analogue of 4-(aminooxy)butanoic acid, is a well-established inhibitor of the MAS. nih.gov

The shuttle's operation depends on the activity of two PLP-dependent enzymes: aspartate aminotransferase and glutamate-aspartate transporter. AOAA inhibits these aminotransferases, thereby blocking the shuttle. nih.gov This inhibition prevents the reoxidation of cytosolic NADH by the mitochondria, which has significant bioenergetic consequences. nih.gov Studies on cerebral cortical synaptosomes have shown that AOAA-induced MAS inhibition limits respiratory capacity and lowers mitochondrial membrane potential, effectively creating a state of functional hypoglycemia. nih.govyoutube.com

| Parameter | Effect of Aminooxyacetate (AOAA) Inhibition on Malate-Aspartate Shuttle |

|---|---|

| Cytosolic NADH Reoxidation | Prevented |

| Respiratory Capacity | Limited |

| Mitochondrial Membrane Potential | Lowered |

| Synaptosomal ATP/ADP Ratio | Lowered |

Impact on Cystathionine (B15957) β-Synthase (CBS) and Cystathionine γ-Lyase (CSE)

Cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) are two crucial PLP-dependent enzymes in the transsulfuration pathway, which is responsible for the metabolism of homocysteine and the endogenous production of hydrogen sulfide (B99878) (H₂S), a significant signaling molecule. nih.govyoutube.com

Aminooxyacetic acid (AOAA) has been widely used as an inhibitor of these enzymes. nih.govdrugbank.com However, research into its selectivity has revealed important distinctions. While often referred to as a CBS inhibitor, studies have shown that AOAA is a more potent inhibitor of CSE than CBS. nih.govfoodb.ca This lack of selectivity is an important consideration in experimental studies using AOAA to probe the function of H₂S-producing enzymes. nih.govnih.gov The inhibition of both enzymes by AOAA demonstrates the compound's broad impact on PLP-dependent enzymatic processes beyond aminotransferases. nih.gov

| Enzyme | Inhibitor | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Cystathionine γ-Lyase (CSE) | Aminooxyacetic Acid (AOAA) | 1.1 ± 0.1 | nih.govfoodb.ca |

| Cystathionine β-Synthase (CBS) | Aminooxyacetic Acid (AOAA) | 8.5 ± 0.7 | nih.govfoodb.ca |

| Cystathionine γ-Lyase (CSE) | β-cyanoalanine (BCA) | 14 ± 0.2 | nih.govfoodb.ca |

| Cystathionine γ-Lyase (CSE) | Propargylglycine (PAG) | 40 ± 8 | nih.govfoodb.ca |

Enzymatic Degradation of Aminooxy Compounds: Insights from Canaline (B555070) Hydrolase Studies

The enzymatic degradation of aminooxy compounds is not as extensively characterized as their inhibitory activities. However, insights can be drawn from studies of L-canaline, a naturally occurring aminooxy compound that is a structural analogue of ornithine. nih.gov L-canaline is the L-isomer of 2-amino-4-(aminooxy)butanoic acid. Its toxicity is primarily attributed to its interaction with PLP-dependent enzymes rather than its degradation by hydrolases. nih.gov

L-canaline reacts with the pyridoxal (B1214274) phosphate (B84403) cofactor of various enzymes, such as tyrosine decarboxylase, to form a stable Schiff base complex. nih.gov This interaction effectively inactivates the enzyme by sequestering its essential cofactor. nih.gov This mechanism is one of toxicity and inhibition, not enzymatic degradation or hydrolysis of the canaline molecule itself. While hydrolase enzymes are a major class of enzymes that break down compounds using water, specific "canaline hydrolases" responsible for the detoxification of canaline or other aminooxy compounds like 4-(aminooxy)butanoic acid are not well-documented in the scientific literature. The primary biochemical interaction of these compounds appears to be the potent inhibition of PLP-dependent enzymes.

Pharmacological Characterization and Neurotransmission Modulation

Mechanisms of Action as Inhibitors of Gamma-Aminobutyric Acid (GABA) Uptake

4-(Aminooxy)butanoic acid hydrochloride functions as an inhibitor of GABA uptake. GABA, the principal inhibitory neurotransmitter in the brain, has its synaptic action terminated primarily by rapid reuptake from the synaptic cleft. This process is mediated by a group of plasma membrane proteins known as GABA transporters (GATs). These transporters are sodium (Na⁺) and chloride (Cl⁻) dependent symporters that move GABA from the extracellular space back into presynaptic neurons and surrounding glial cells.

By blocking the action of these transporters, GABA uptake inhibitors like this compound prevent the removal of GABA from the synaptic cleft. This leads to an elevation of extracellular GABA concentrations, thereby prolonging the presence of the neurotransmitter and enhancing its inhibitory effect on postsynaptic neurons. This potentiation of GABAergic neurotransmission is the core mechanism through which these inhibitors exert their effects on the central nervous system.

Selectivity Profiles Across GABA Transporter (GAT) Subtypes (mGAT1-4)

The GABA transporter family consists of four main subtypes: GAT1, GAT2, GAT3, and BGT1 (often considered the fourth GAT subtype). These subtypes exhibit distinct cellular and regional distributions, which allows for differential regulation of GABAergic signaling. While specific inhibitory concentration (IC₅₀) data for this compound across all four mouse GAT subtypes (mGAT1-4) is not extensively detailed in publicly available literature, research on analogous functionalized amino acids provides a framework for understanding its likely selectivity. Studies on various butanoic acid derivatives show a range of potencies and selectivities across the mGAT1-4 subtypes.

The distinct localization of GAT subtypes on different cell types is crucial to their function. GAT1 is predominantly expressed in neurons, where it is responsible for the reuptake of synaptically released GABA. In contrast, GAT3 is primarily located on astrocytes, the glial cells that ensheath synapses, and is thought to regulate extrasynaptic or "tonic" GABA levels. GAT2 and BGT1 are also found on astrocytes and in other tissues.

The development of subtype-selective inhibitors is a key goal in pharmacology to target specific aspects of GABAergic transmission with fewer side effects. For instance, Tiagabine is a well-known selective inhibitor of GAT1. Conversely, compounds such as (S)-SNAP-5114 have been identified as selective inhibitors of GAT3, providing tools to study the role of glial GABA transport. Research into novel functionalized amino acids, including butanoic acid derivatives, continues to identify compounds with varying degrees of selectivity, such as dual mGAT3/4 inhibitors. The precise selectivity profile of this compound would place it within this landscape of GAT inhibitors.

Below is an interactive table showing the inhibitory activities of representative GAT inhibitors against the four mouse GAT subtypes, providing context for the importance of selectivity.

| Compound | mGAT1 (pIC₅₀) | mGAT2 (pIC₅₀) | mGAT3 (pIC₅₀) | mGAT4 (pIC₅₀) | Selectivity Profile |

| Tiagabine | 6.89 | 4.38 | 4.41 | 4.90 | GAT1 Selective |

| (S)-SNAP-5114 | < 4.0 | 4.68 | 6.00 | 5.34 | GAT3/GAT4 Selective |

| NO-711 | 6.96 | 4.81 | 5.22 | 5.09 | GAT1 Selective |

Note: pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). Higher values indicate greater potency. Data is illustrative of known selective inhibitors.

Allosteric Modulation and Ligand-Transporter Interactions within the SLC6 Family

GABA transporters are members of the Solute Carrier 6 (SLC6) family of transporters. These proteins share a common structural architecture, typically consisting of 12 transmembrane domains. The transport process they mediate follows an alternating access model, where the transporter exposes a substrate-binding site to either the outside or the inside of the cell, but never both simultaneously. Inhibitors can interact with these transporters at the substrate (orthosteric) binding site or at a different (allosteric) site to block this conformational cycle.

Structural biology studies, including cryo-electron microscopy, have begun to reveal the intricate details of how substrates and inhibitors bind to SLC6 transporters. The binding site for GABA and competitive inhibitors is located deep within the protein, roughly halfway across the cell membrane. This central site is flanked by extracellular and intracellular "gates" that control access. Specific amino acid residues within this pocket are critical for recognizing and binding the ligand. For example, in related transporters, specific glutamine (Q) and glutamate (B1630785) (E) residues have been identified as crucial for ligand interaction. While the precise residues in the GAT subtypes that form the binding pocket for this compound have not been specifically mapped in published literature, the interactions are expected to involve key polar and charged residues that recognize the carboxyl and amino groups of the GABA-like structure.

Impact on Central Nervous System Inhibitory Neurotransmission

By increasing the extracellular concentration of GABA, this compound directly enhances inhibitory neurotransmission. This leads to a greater activation of both synaptic and extrasynaptic GABA receptors (GABAₐ and GABAₑ). The physiological consequence is a dampening of neuronal excitability. Electrophysiological studies have shown that blocking GABA uptake can prolong the duration of inhibitory postsynaptic potentials (IPSPs), which are the transient hyperpolarizations that make a neuron less likely to fire an action potential. This enhanced inhibition can contribute to stabilizing neural circuits and preventing excessive neuronal firing.

Preclinical Efficacy and Pharmacodynamic Evaluation in Animal Models

Evaluation of Antinociceptive Properties in Neuropathic Pain Models

No studies detailing the evaluation of 4-(Aminooxy)butanoic acid hydrochloride in chemotherapy-induced neuropathic pain models were identified in the conducted searches. Consequently, no data on its efficacy in alleviating symptoms associated with this condition is available.

A comprehensive search for preclinical studies did not yield any data regarding the assessment of this compound in animal models of diabetic neuropathic pain. Its potential antinociceptive effects in this context remain uninvestigated in the available literature.

Assessment of Anti-Seizure Effects in Rodent Epilepsy Models

No research articles or preclinical data were found that specifically investigate the anti-seizure effects of this compound in established rodent models of epilepsy.

Studies on Spinal Cord GABA Release and Associated Analgesic Pathways

There is no available information from preclinical studies on the effects of this compound on the release of gamma-aminobutyric acid (GABA) in the spinal cord or its modulation of associated analgesic pathways.

Behavioral Assessments of Motor Coordination and Neurological Function

No studies were identified that performed behavioral assessments of motor coordination or other neurological functions in animals following the administration of this compound.

Advanced Research Methodologies and Computational Studies in 4 Aminooxy Butanoic Acid Hydrochloride Research

In Vitro Assays for Transporter Inhibition (e.g., [3H]GABA Uptake Assays)

A fundamental method for assessing the inhibitory potential of compounds on GABA transporters is the radiolabeled substrate uptake assay. acs.org This technique provides a direct measure of a compound's ability to block the function of specific transporter subtypes.

The assay typically utilizes human embryonic kidney cells (HEK-293) that have been engineered to stably express one of the four mouse GABA transporter subtypes (mGAT1–4). acs.org These cells are incubated with tritiated GABA ([3H]GABA), a radioactive version of the natural substrate. The amount of radioactivity taken up by the cells is then measured, reflecting the activity of the specific GABA transporter.

To determine the inhibitory potency of a test compound like 4-(aminooxy)butanoic acid hydrochloride, the assay is performed in the presence of varying concentrations of the compound. A reduction in the accumulation of [3H]GABA inside the cells indicates that the test compound is inhibiting the transporter. nih.gov Data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce GABA uptake by 50%. nih.gov Compounds are generally screened at a concentration of 100 μM, and those that reduce GABA uptake by at least 50% are considered active and are selected for further characterization to determine their precise pIC50 values (the negative logarithm of the IC50). acs.org This method is crucial for identifying and characterizing new GAT inhibitors and understanding their subtype selectivity. nih.gov

Quantitative Analysis for Binding Affinity and Potency Determination (e.g., LC-ESI-MS/MS)

To complement functional assays and to directly measure the binding affinity of a compound to a transporter, highly sensitive analytical techniques are employed. Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a powerful method for this purpose. acs.org

This approach is often used in competitive binding assays. Instead of a radiolabeled substrate, a known, unlabeled GAT inhibitor (a marker or ligand), such as NO711 for mGAT1, is used. acs.orgnih.gov The assay measures the ability of a test compound to displace this marker from the transporter binding site. The reaction mixture, containing the transporter-expressing cell membranes, the marker, and the test compound, is incubated and then analyzed by LC-ESI-MS/MS to quantify the amount of the marker that remains bound or has been displaced. nih.gov

This technique allows for the determination of the binding affinity (Ki), which is a measure of how tightly the compound binds to the transporter. nih.gov LC-ESI-MS/MS provides high specificity and sensitivity, enabling the precise quantification of the molecules involved, even in complex biological matrices. nih.gov This method is invaluable for validating results from uptake assays and providing a more detailed understanding of the ligand-receptor interaction. nih.gov

Structure-Activity Relationship (SAR) Investigations of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. nih.gov For GABA transporter inhibitors, SAR investigations involve synthesizing and testing a series of functionalized analogues of a lead compound to identify the key structural features required for potency and selectivity. nih.govresearchgate.net

By systematically modifying different parts of the molecule—such as introducing oxime subunits, altering side chains, or substituting functional groups—researchers can probe the chemical space around the core scaffold. acs.orgnih.gov For instance, studies on N-benzylamide derivatives of 4-aminobutyric acid have explored how different substitutions affect inhibitory activity at mGAT1 and mGAT4. nih.gov

Below is an example data table illustrating SAR findings for a hypothetical series of 4-(Aminooxy)butanoic acid analogues, demonstrating how modifications could influence potency at different GABA transporters.

| Compound ID | R1 Group Modification | R2 Group Modification | mGAT1 pIC50 | mGAT4 pIC50 | Selectivity (GAT1 vs GAT4) |

| A-001 | -H | -H | 5.2 | 4.5 | 5.0 |

| A-002 | -CH3 | -H | 5.5 | 4.6 | 7.9 |

| A-003 | -H | -Phenyl | 6.1 | 5.0 | 12.6 |

| A-004 | -CH3 | -Phenyl | 6.5 | 5.1 | 25.1 |

| A-005 | -H | -Thiophenyl | 6.3 | 5.8 | 3.2 |

Note: Data are hypothetical and for illustrative purposes only.

Computational Docking Simulations for Ligand-Receptor Interactions

Computational docking is a powerful in silico tool used to predict the preferred orientation of a ligand when bound to a receptor or transporter, forming a stable complex. mdpi.com This method is particularly valuable when an experimental structure of the target protein, such as a GAT, is unavailable. In such cases, a homology model of the transporter is constructed based on the known crystal structure of a related protein. acs.orgnih.gov

The docking process involves placing the three-dimensional structure of the ligand (e.g., an analogue of 4-(aminooxy)butanoic acid) into the designated binding site of the transporter model. nih.gov Sophisticated algorithms then explore various possible binding poses, calculating the binding energy for each to identify the most favorable interaction. mdpi.com

These simulations provide critical insights into the specific molecular interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that stabilize the ligand in the binding pocket. acs.org For example, docking studies on GAT inhibitors have helped to identify key amino acid residues within the transporter that are essential for ligand recognition and binding. nih.gov This information can corroborate experimental SAR data and guide the rational design of new, more potent inhibitors. mdpi.comacs.org

Molecular Dynamics Studies of Compound-Transporter Complexes

While computational docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the compound-transporter complex. nih.govnih.gov

Starting with a docked pose of the ligand in the transporter, the entire system—including the protein, the ligand, the lipid membrane, and surrounding water and ions—is simulated for a specific duration, typically on the nanosecond to microsecond scale. nih.govresearchgate.net During the simulation, the trajectories of all atoms are calculated based on the principles of classical mechanics. nih.gov

Analysis of these trajectories can reveal:

Stability of the binding pose: MD simulations can confirm whether the interactions predicted by docking are stable over time. nih.gov

Flexibility of the complex: The simulation shows how different parts of the transporter and the ligand move and flex, which can be crucial for function. mdpi.com

Conformational changes: It can reveal how the binding of an inhibitor might lock the transporter in a specific conformation (e.g., open-to-out), thereby preventing the transport of GABA. nih.gov

Binding free energy: Advanced calculations can estimate the free energy of binding, providing a theoretical measure of binding affinity that can be compared with experimental data. tandfonline.com

MD simulations are computationally intensive but provide an unparalleled level of detail about the dynamic nature of molecular interactions, which is essential for a comprehensive understanding of how inhibitors like this compound exert their effects at an atomic level. nih.govmdpi.com

Future Research Directions and Translational Perspectives for 4 Aminooxy Butanoic Acid Hydrochloride

Design of Novel High-Affinity and Subtype-Selective Pharmacological Probes

The development of pharmacological probes with high affinity and selectivity is a cornerstone of modern neuroscience research. While 4-(Aminooxy)butanoic acid hydrochloride is known for its interaction with the GABAergic system, a key future direction lies in using its scaffold to design more potent and specific modulators. The primary enzyme responsible for GABA degradation, GABA aminotransferase (GABA-T), is a major target for increasing GABA levels in the brain to manage conditions like epilepsy. nih.govpatsnap.com

Future research will likely focus on modifying the butanoic acid backbone and the aminooxy group to create analogues with enhanced binding affinity for GABA-T. By systematically altering the molecule's structure, researchers can perform detailed structure-activity relationship (SAR) studies. The goal is to develop probes that can distinguish between different isoforms or subtypes of GABA-T and other potential targets like GABA transporters (GATs). nih.gov There are four known subtypes of GATs (GAT-1, GAT-2, GAT-3, and BGT-1), each with distinct expression patterns and pharmacological properties. nih.gov Achieving subtype selectivity is crucial for minimizing off-target effects and for dissecting the specific physiological roles of each transporter subtype. patsnap.comnih.gov The development of compounds like Tiagabine, a selective GAT-1 inhibitor, serves as a blueprint for this type of targeted design approach. nih.govnih.gov

| Target Class | Specific Target | Potential for Selective Inhibition | Reference |

| Enzyme | GABA aminotransferase (GABA-T) | Development of isoform-specific inhibitors to enhance therapeutic profiles and reduce side effects. | nih.govpatsnap.com |

| Transporter | GABA Transporter 1 (GAT-1) | Design of probes to selectively block neuronal GABA reuptake. | nih.gov |

| Transporter | GABA Transporter 3 (GAT-3) | Creation of selective inhibitors to target glial GABA transport. | nih.govbiorxiv.org |

| Transporter | Betaine/GABA Transporter 1 (BGT-1) | Exploration of selective inhibitors as potential treatments for epilepsy. | nih.gov |

Exploration of Additional Biochemical Targets and Metabolic Pathways

While the primary mechanism of action for many GABA analogues involves the direct modulation of GABA-T or GATs, it is plausible that this compound interacts with other biochemical targets. nih.govwikipedia.org Future research must extend beyond the immediate GABAergic system to identify these potential secondary targets. A comprehensive screening of the compound against a panel of receptors, enzymes, and ion channels could uncover novel mechanisms of action. For instance, some GABA analogues have been shown to interact with different GABA receptor subtypes (GABA-A and GABA-B), which mediate fast and slow inhibitory neurotransmission, respectively. nih.gov

Furthermore, the impact of inhibiting GABA-T on broader metabolic pathways remains an important area of investigation. The degradation of GABA is a key step in the "GABA shunt," a metabolic pathway that connects neurotransmitter metabolism with the Krebs cycle. patsnap.com By altering this pathway, this compound could have downstream effects on cellular energy metabolism. The use of untargeted toxicometabolomics, which analyzes global changes in metabolites in biological samples, can provide a snapshot of the metabolic perturbations induced by the compound. nih.gov This approach could identify novel biomarkers of drug activity and elucidate previously unknown metabolic consequences of GABA-T inhibition. nih.govnih.gov

Development of Chemical Biology Tools and Biosensors Based on Aminooxy Functionality

The aminooxy group (-O-NH2) is a powerful functional handle for chemical biology due to its unique reactivity. acs.org It acts as a strong nucleophile and reacts chemoselectively with aldehydes and ketones to form stable oxime linkages, a reaction central to "aminooxy click chemistry". nih.govresearchgate.net This specific reactivity can be harnessed to develop a variety of chemical biology tools.

Future research could focus on synthesizing derivatives of this compound that are tagged with fluorescent dyes, biotin, or other reporter molecules. These probes could be used to visualize and isolate binding partners in cells and tissues, providing direct evidence of target engagement. The oxime ligation strategy is exceptionally versatile and has been used to conjugate molecules to peptides, sugars, and nucleic acids. acs.orgnih.goviris-biotech.de

This aminooxy functionality also provides a foundation for the development of novel biosensors. nih.gov A biosensor typically consists of a biorecognition element that interacts with a specific analyte and a transducer that converts this interaction into a detectable signal. nih.govmdpi.com Researchers could design electrochemical or fluorescent biosensors where this compound or a derivative is immobilized on a surface. rsc.orgmdpi.com Such a sensor could potentially detect the presence of specific aldehydes or ketones that are biomarkers for certain metabolic states or diseases.

| Application Area | Tool/Technology | Principle of Operation | Reference |

| Target Identification | Tagged Probes | Conjugation of reporter molecules (e.g., fluorophores, biotin) via the aminooxy group to identify and isolate cellular targets. | nih.goviris-biotech.de |

| Biomolecule Labeling | Oxime Ligation | Chemoselective reaction of the aminooxy group with aldehydes/ketones on proteins or other biomolecules for labeling and tracking. | acs.org |

| Analyte Detection | Electrochemical Biosensors | Immobilization of aminooxy-functionalized molecules on an electrode surface to detect aldehyde or ketone-containing analytes. | nih.govrsc.org |

| Disease Diagnostics | Fluorescent Biosensors | Design of sensors where the binding of a target analyte to the aminooxy moiety results in a change in fluorescence. | mdpi.com |

Integration with Systems Neuroscience for Comprehensive Mechanistic Understanding

To fully comprehend the physiological effects of this compound, it is essential to move from a molecular to a systems-level understanding. Systems neuroscience integrates molecular, cellular, and circuit-level data to understand how the brain functions as a whole. By increasing the concentration of the brain's main inhibitory neurotransmitter, inhibitors of GABA-T can dampen excessive neural activity. nih.gov

Future research should employ advanced neurotechnologies to investigate how administration of this compound affects neural circuit dynamics, network oscillations, and ultimately, behavior. Techniques such as in vivo electrophysiology, two-photon calcium imaging, and functional magnetic resonance imaging (fMRI) in animal models can reveal how altering GABAergic tone impacts information processing across different brain regions. This approach is critical for understanding how the compound might exert its effects in complex neurological disorders characterized by an imbalance of excitation and inhibition, such as epilepsy or anxiety disorders. patsnap.com By bridging the gap between molecular action and systems-level consequences, researchers can build a comprehensive mechanistic model of how this compound influences brain function and behavior.

Q & A

Q. How does pH influence the stability of this compound in aqueous solutions, and what buffering systems are recommended?

- Answer:

- pH-dependent stability: Degrades rapidly in acidic (pH <3) or alkaline (pH >9) conditions via hydrolysis of the aminooxy group .

- Recommended buffers: Phosphate-buffered saline (PBS, pH 7.2) or HEPES (pH 7.4) for short-term stability (<24 hours) .

- Long-term storage: Lyophilize and store at -20°C to prevent aqueous degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.